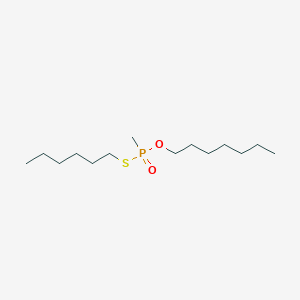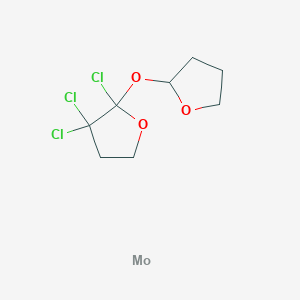
Molybdenum;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molybdenum;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane is a chemical compound with the molecular formula C7H9Cl3MoO3 It is known for its unique structure, which includes a molybdenum atom coordinated with a trichloro-substituted oxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of molybdenum;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane typically involves the reaction of molybdenum trioxide with 2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反应分析
Types of Reactions
Molybdenum;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum compounds.
Reduction: It can be reduced to lower oxidation state molybdenum compounds.
Substitution: The trichloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out in solvents such as dichloromethane or acetonitrile, and may require catalysts to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield molybdenum(VI) compounds, while reduction may produce molybdenum(III) or molybdenum(IV) compounds. Substitution reactions can lead to a variety of functionalized molybdenum complexes.
科学研究应用
Molybdenum;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Materials Science: The compound is studied for its potential use in the development of new materials with unique properties.
Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules.
Biological Studies: Research is ongoing to explore its potential biological activities and applications in medicine.
作用机制
The mechanism by which molybdenum;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane exerts its effects involves coordination with various substrates and intermediates. The molybdenum center can undergo changes in oxidation state, facilitating redox reactions. The trichloro-substituted oxolane ring can participate in nucleophilic and electrophilic interactions, contributing to the compound’s reactivity.
相似化合物的比较
Similar Compounds
Molybdenum;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane: Known for its unique structure and reactivity.
This compound analogs: Compounds with similar structures but different substituents on the oxolane ring.
Uniqueness
This compound is unique due to its specific combination of a molybdenum center with a trichloro-substituted oxolane ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in catalysis, materials science, and organic synthesis.
属性
CAS 编号 |
20529-42-4 |
|---|---|
分子式 |
C8H11Cl3MoO3 |
分子量 |
357.5 g/mol |
IUPAC 名称 |
molybdenum;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane |
InChI |
InChI=1S/C8H11Cl3O3.Mo/c9-7(10)3-5-13-8(7,11)14-6-2-1-4-12-6;/h6H,1-5H2; |
InChI 键 |
PMLKZPUQOSOQNF-UHFFFAOYSA-N |
规范 SMILES |
C1CC(OC1)OC2(C(CCO2)(Cl)Cl)Cl.[Mo] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


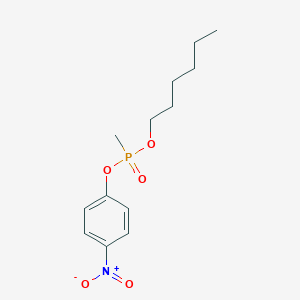
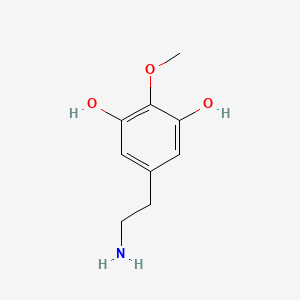


![[17-[(E)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-7-(1,1,2,2-tetracyanoethyl)-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14712748.png)
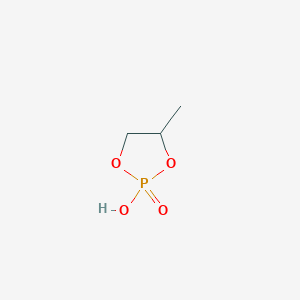
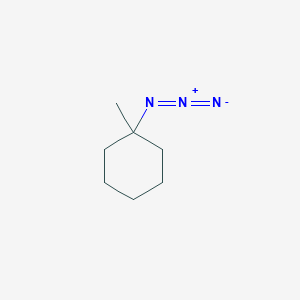

![Tert-butyl 2-[2-[(4-methylphenyl)methylidene]-3-oxo-benzofuran-6-yl]oxyacetate](/img/structure/B14712765.png)

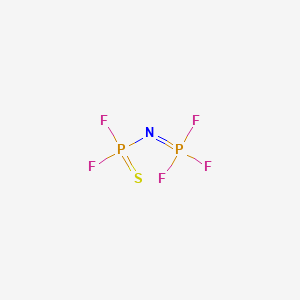
![n-Methyl-n-[(phenylsulfanyl)methyl]aniline](/img/structure/B14712782.png)

